Einecs 286-612-0

Description

Overview of Anthraquinone (B42736) Derivatives in Contemporary Chemical Research

Anthraquinone derivatives are a significant class of organic compounds that have garnered considerable attention in various fields of chemical research due to their unique properties. colab.ws These compounds, characterized by a three-fused benzene (B151609) ring system with two carbonyl groups, are known for their applications as dyes and pigments in the textile, paper, and cosmetic industries. longdom.org Their vibrant colors and stability make them valuable in these applications. longdom.orgrsc.org

Beyond their use as colorants, anthraquinone derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. nih.govdntb.gov.uataylorandfrancis.comfrontiersin.org This has led to extensive research into their potential as therapeutic agents. nih.govnih.gov For instance, some anthraquinone derivatives like doxorubicin (B1662922) and mitoxantrone (B413) are used in chemotherapy. nih.gov The reactivity of the anthraquinone core, which is electron-deficient, allows for various chemical modifications, enabling the synthesis of a diverse array of derivatives with tailored functionalities. longdom.orgliberty.edu This structural versatility is a key reason for their continued importance in medicinal chemistry and materials science. colab.wsontosight.ai

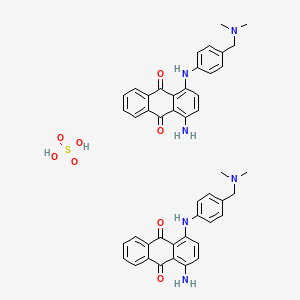

Specificity and Significance of the 1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone (B12681918) Scaffold

The specific scaffold of 1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone is a complex structure featuring an anthraquinone backbone substituted with an amino group and a (((dimethylamino)methyl)phenyl)amino group. ontosight.ai This particular arrangement of substituents is crucial to its properties. The amino and anilino groups are electron-donating, which, in conjunction with the electron-accepting anthraquinone core, creates an intramolecular charge transfer (CT) system. rsc.org This CT interaction is a key factor influencing the compound's color and electronic properties. rsc.orgrsc.org

The presence of the dimethylaminomethyl group further modifies the electronic and steric characteristics of the molecule, potentially influencing its solubility and interactions with biological targets. ontosight.ai The formation of a sulphate salt indicates the presence of basic nitrogen atoms that can be protonated, which can affect its solubility in aqueous media and its stability. ontosight.ai This specific substitution pattern makes the compound a subject of interest for creating color-tunable dyes and for potential applications in biological research, possibly as a stain for microscopic studies or as an intermediate in synthesizing other biologically active molecules. ontosight.airsc.org

Historical Development and Evolution of Research on Related Anthraquinone Compounds

The history of anthraquinone research dates back to the 19th century. In 1868, German chemists Carl Graebe and Carl Theodore Liebermann first used the name "anthraquinone" when they synthesized the red dye alizarin (B75676) from anthracene, a coal tar component. wikipedia.org This discovery was a milestone that spurred the industrial production of alizarin and laid the foundation for extensive research into anthraquinone chemistry. wikipedia.org Initially, the focus was heavily on the development of synthetic dyes, leading to a wide variety of disperse, cationic, and vat dyes. colab.ws

Over time, research expanded to explore the medicinal properties of anthraquinone derivatives. nih.gov Natural sources like rhubarb, senna, and aloe contain anthraquinones that have been used in traditional medicine for centuries. nih.govwikipedia.org In the 20th and 21st centuries, the focus shifted towards synthesizing novel anthraquinone derivatives with specific biological activities, particularly as anticancer agents. nih.govnih.gov Researchers have made significant structural modifications to the basic anthraquinone scaffold to develop compounds with enhanced efficacy and reduced side effects. nih.gov The development of synthetic methods, such as the Friedel–Crafts reaction, has been crucial in creating a vast library of anthraquinone derivatives for various applications. tandfonline.com

Interdisciplinary Relevance and Emerging Research Frontiers

The study of anthraquinone derivatives, including 1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone Sulphate, has relevance across multiple scientific disciplines. In materials science, their unique photophysical properties are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices. ontosight.airsc.org The ability to tune their absorption and emission spectra by modifying their chemical structure makes them attractive for these technologies. rsc.org

In medicinal chemistry and pharmacology, the focus continues to be on developing new therapeutic agents. nih.govnih.gov The investigation of structure-activity relationships (SAR) is a key area of research, aiming to understand how specific structural features influence biological activity. acs.org Emerging research frontiers include the use of machine learning and cheminformatics to accelerate the discovery and optimization of new anthraquinone-based drugs for diseases like cancer and infectious disorders. researchgate.net Furthermore, there is growing interest in developing more environmentally friendly "green" synthesis methods for these compounds to minimize their environmental impact. tandfonline.com The intersection of chemistry, biology, and materials science continues to open up new avenues for the application of these versatile molecules. longdom.orgontosight.ai

Data Tables

Table 1: Chemical Identifiers for Einecs 286-612-0

| Identifier | Value |

| EINECS Number | 286-612-0 |

| CAS Number | 85283-84-7 vulcanchem.com |

| IUPAC Name | 1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid vulcanchem.com |

| Molecular Formula | C₄₆H₄₄N₆O₈S vulcanchem.com |

| Molecular Weight | 840.9 g/mol vulcanchem.com |

| Parent Compound Name | Basic Blue 47 vulcanchem.com |

Table 2: Key Research Applications of Anthraquinone Derivatives

| Application Area | Description | Key References |

| Dyes and Pigments | Used in textile, paper, and cosmetic industries due to their vibrant colors and stability. | colab.ws, longdom.org, rsc.org |

| Medicinal Chemistry | Investigated for anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. | nih.gov, dntb.gov.ua, taylorandfrancis.com, nih.gov |

| Materials Science | Explored for use in organic light-emitting diodes (OLEDs) and other electronic devices. | ontosight.ai, rsc.org |

| Biological Research | Utilized as stains for microscopy and as intermediates for synthesizing bioactive molecules. | ontosight.ai |

List of Compound Names

1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone Sulphate

1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid

1-Amino-4-(((dimethylamino)methyl)phenyl)amino)anthraquinone

Alizarin

Anthracene

Anthraquinone

Basic Blue 47

Doxorubicin

Mitoxantrone

Structure

3D Structure of Parent

Properties

CAS No. |

85283-84-7 |

|---|---|

Molecular Formula |

C46H44N6O8S |

Molecular Weight |

840.9 g/mol |

IUPAC Name |

1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid |

InChI |

InChI=1S/2C23H21N3O2.H2O4S/c2*1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27;1-5(2,3)4/h2*3-12,25H,13,24H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

VBASRSDMNSHXCO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Functionalization of the Anthraquinone (B42736) Core

The anthraquinone core is a versatile platform for chemical modification. The introduction of substituents is crucial for tuning the molecule's properties. Key strategies involve the selective substitution at various positions of the tricyclic aromatic system.

Regioselective amination is a cornerstone of anthraquinone chemistry. Direct amination of the unsubstituted anthraquinone ring can be challenging and often requires harsh conditions. A more controlled approach involves the introduction of leaving groups, such as halogens, at specific positions, which can then be substituted by amines. For instance, the synthesis of 1-aminoanthraquinone (B167232) derivatives often starts from precursors like 1-nitroanthraquinone (B1630840) or anthraquinone-1-sulfonic acid, which are then converted to the amino group. Further functionalization can then be directed to other positions. Copper-catalyzed reactions, such as the Ullmann condensation, are pivotal in achieving regioselective amination with high yields. This method is particularly effective for forming aryl-amino bonds on the anthraquinone nucleus.

The introduction of an aniline (B41778) moiety, specifically a substituted one like 4-((dimethylamino)methyl)aniline, at the 4-position of a 1-aminoanthraquinone core is a critical step in the synthesis of Einecs 286-612-0. This is typically achieved through a nucleophilic aromatic substitution reaction. A common precursor for this transformation is 1-amino-4-bromoanthraquinone. The bromine atom at the 4-position serves as an excellent leaving group for the introduction of the anilino substituent. The dimethylaminoalkyl group, being a tertiary amine, is generally stable under the reaction conditions used for the amination of the anthraquinone core. The aniline derivative itself, 4-((dimethylamino)methyl)aniline, is synthesized separately and then coupled with the anthraquinone intermediate.

Synthesis of 1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone (B12681918) Sulphate

The synthesis of the target compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

The primary pathway for the synthesis of 1-amino-4-(((dimethylamino)methyl)anilino)anthraquinone involves the copper-catalyzed condensation of 1-amino-4-bromoanthraquinone with 4-((dimethylamino)methyl)aniline. This reaction is a variation of the Ullmann condensation.

Reaction Scheme:

Optimization of the synthetic yield for this reaction is dependent on several factors, which are often determined empirically.

| Parameter | Condition | Effect on Yield |

| Catalyst | Copper(I) salts (e.g., CuI, CuBr) or Copper(II) salts with a reducing agent | Essential for the reaction; catalyst choice can significantly impact yield and reaction time. |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, NMP, DMSO) | Solubilizes reactants and facilitates the reaction at elevated temperatures. |

| Base | Weak inorganic bases (e.g., K2CO3, Na2CO3) or organic bases | Neutralizes the HBr formed during the reaction, driving the equilibrium towards the product. |

| Temperature | 120-180 °C | Higher temperatures generally increase the reaction rate but can also lead to side product formation. |

| Reaction Time | 4-24 hours | Monitored by techniques like TLC or HPLC to determine the point of maximum conversion. |

By systematically varying these parameters, the yield of the desired product can be maximized while minimizing the formation of impurities.

The final step in the synthesis of this compound is the formation of the sulphate salt. This is typically achieved by treating the free base, 1-amino-4-(((dimethylamino)methyl)anilino)anthraquinone, with sulfuric acid in a suitable solvent.

The formation of the sulphate salt serves several important purposes:

Increased Water Solubility: The salt form is generally more soluble in water compared to the free base. This property is often desirable for certain applications.

Purification: Salt formation can be an effective method for purification. The crude free base can be dissolved and converted to the sulphate salt, which may then precipitate in a purer form, leaving impurities behind in the solution. This process, known as "salting out," can be optimized by controlling factors such as solvent, temperature, and the concentration of the acid.

Improved Stability and Handling: The salt form can exhibit improved stability and may be easier to handle and formulate as a solid.

The choice of solvent for the salt formation and subsequent crystallization is critical to obtaining a high-purity product. The process may involve dissolving the crude product in a solvent where the sulphate salt has limited solubility, leading to its precipitation upon addition of sulfuric acid.

Design and Synthesis of Analogues and Derivations for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of 1-amino-4-(((dimethylamino)methyl)anilino)anthraquinone, a variety of analogues and derivatives can be synthesized. These studies are crucial for understanding how different structural features of the molecule contribute to its chemical and biological properties.

Systematic modifications can be made to three main parts of the molecule:

The Anthraquinone Core: Introduction of other substituents (e.g., hydroxyl, methoxy) at different positions on the rings.

The Anilino Linker: Modification of the aniline ring with various electron-donating or electron-withdrawing groups.

The Dimethylaminoalkyl Side Chain: Altering the length of the alkyl chain, or replacing the dimethylamino group with other tertiary or cyclic amines.

| Modified Region | Example of Modification | Rationale for SAR Study |

| Anthraquinone Core | Introduction of a hydroxyl group at position 5 or 8 | To investigate the role of hydrogen bonding and electronic effects on activity. |

| Anilino Ring | Replacement of the methyl group on the aniline with a halogen (e.g., F, Cl) | To probe the influence of electronic and steric effects of the substituent. |

| Alkyl Chain | Elongation of the methylene (B1212753) bridge to an ethylene (B1197577) or propylene (B89431) group | To study the impact of the distance and flexibility of the cationic head. |

| Terminal Amine | Replacement of the dimethylamino group with a diethylamino or piperidino group | To assess the effect of the size and basicity of the terminal amine on interactions. |

The synthesis of these analogues generally follows similar reaction pathways as the parent compound, with the appropriate selection of starting materials. The data obtained from the evaluation of these derivatives allows for the construction of a comprehensive SAR profile, guiding the design of new compounds with potentially enhanced properties.

Molecular Structure, Conformation, and Electronic Properties: Theoretical and Experimental Investigations

Advanced Spectroscopic Characterization for Molecular Elucidation

The precise structure of Einecs 286-612-0, featuring a substituted anthraquinone (B42736) core, necessitates a suite of advanced spectroscopic techniques for unambiguous elucidation. Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman) spectroscopy, and high-resolution mass spectrometry collectively provide a comprehensive understanding of its atomic connectivity, functional groups, and molecular formula.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex. Key signals would include those from the aromatic protons on the anthraquinone and anilino rings, typically appearing in the downfield region (~7.0-8.5 ppm). frontiersin.org The protons of the amino group (-NH2) and the anilino-linking amine (-NH-) would likely present as broad singlets, with their chemical shifts influenced by solvent and concentration. libretexts.org The dimethylamino group (-(CH3)2) would exhibit a characteristic singlet in the aliphatic region, and the methylene (B1212753) bridge protons (-CH2-) would appear as a singlet or a multiplet depending on their chemical environment. frontiersin.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide crucial information about the carbon framework. The carbonyl carbons (C=O) of the anthraquinone core are expected to resonate at the lowest field, typically in the range of 180-190 ppm. rsc.org The aromatic carbons would generate a series of signals between 110 and 150 ppm. rsc.org Carbons bearing amino groups or involved in the aniline (B41778) linkage would show distinct chemical shifts. The aliphatic carbons of the dimethylamino and methylene groups would appear at the highest field.

A representative table of expected chemical shift ranges is provided below, based on data from analogous compounds.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |

| Amine Protons (NH, NH₂) | Variable, broad | - |

| Methylene Protons (-CH₂-) | ~4.5 | ~50-60 |

| Dimethylamino Protons (-N(CH₃)₂) | ~2.5 | ~40-50 |

| Carbonyl Carbons (C=O) | - | 180 - 190 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing their vibrational modes. iphy.ac.cnnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the anthraquinone moiety, typically appearing in the region of 1650-1680 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary and secondary amino groups would give rise to bands in the 3200-3500 cm⁻¹ range. researchgate.net C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ region. The presence of the sulfate (B86663) counter-ion would be indicated by strong, broad absorptions around 1100-1200 cm⁻¹ (S=O stretch). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For anthraquinone derivatives, the C=O and C=C stretching vibrations are also prominent in the Raman spectra. nsf.govresearchgate.net The symmetric stretching of the aromatic rings often gives a strong Raman signal. The vibrations of the sulfate ion would also be Raman active. Due to the likely fluorescence of this colored compound, obtaining high-quality Raman spectra might require the use of Fourier-transform (FT-Raman) techniques or Surface-Enhanced Raman Scattering (SERS).

A summary of expected vibrational frequencies is presented below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3200 - 3500 | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |

| C=O Stretch (Quinone) | 1650 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Moderate |

| S=O Stretch (Sulfate) | 1100 - 1200 (broad) | Moderate |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound and for elucidating its structure through fragmentation analysis. mdpi.com Electrospray ionization (ESI) is a suitable technique for analyzing such a large, ionic compound. semanticscholar.orgnih.gov

The positive-ion ESI-HRMS spectrum would be expected to show a prominent peak for the cationic parent dye, [C23H22N3O2]+, at a mass-to-charge ratio (m/z) corresponding to its exact mass. The presence of the doubly charged ion, [C46H44N6O8S]2+, might also be observed.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. For anthraquinone dyes, common fragmentation pathways include the loss of small neutral molecules such as CO, HCN, and cleavage of the substituent side chains. d-nb.info For the parent dye of this compound, fragmentation would likely involve the cleavage of the C-N bond between the anilino group and the anthraquinone core, as well as fragmentation of the dimethylaminomethyl group. The fragmentation pattern can provide valuable information to confirm the connectivity of the different structural motifs. mdpi.com

Solid-State Structural Analysis through X-ray Crystallography

To date, no single-crystal X-ray diffraction data for this compound has been reported in the crystallographic databases. However, the crystal structures of several related anthraquinone derivatives have been determined, providing insights into the likely solid-state conformation. nih.govresearchgate.net

Substituted anthraquinones generally exhibit a planar tricyclic core. colab.ws The conformation of the anilino substituent relative to the anthraquinone plane can vary depending on the steric hindrance and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov It is expected that the two large anthraquinone moieties in the salt would pack in a way that maximizes π-π stacking interactions, a common feature in the solid-state structures of aromatic compounds. The sulfate anion would be positioned to form hydrogen bonds with the amino groups of the cationic dye molecules, contributing to the stability of the crystal lattice. Obtaining suitable single crystals for X-ray diffraction analysis would be a crucial step to definitively determine the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry Approaches for Electronic Structure and Bonding Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the electronic properties of molecules like this compound, providing insights that complement experimental data. whiterose.ac.ukresearchgate.net

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution

DFT calculations can be employed to model the geometry, electronic structure, and spectroscopic properties of the parent dye of this compound. iphy.ac.cnnih.gov Such calculations would typically start with a geometry optimization to find the most stable conformation of the molecule.

Molecular Orbitals: The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and reactivity of the dye. researchgate.netijraset.com For amino-substituted anthraquinones, the HOMO is often localized on the electron-donating amino and anilino groups, while the LUMO is primarily distributed over the electron-accepting anthraquinone core. researchgate.netijraset.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the color of the dye, with a smaller gap corresponding to absorption at longer wavelengths (i.e., a shift towards red in the visible spectrum).

Charge Distribution: DFT calculations can also provide a detailed map of the electron density and electrostatic potential, revealing the charge distribution within the molecule. This would highlight the partial positive and negative charges on different atoms, which is important for understanding intermolecular interactions and the site of protonation by the sulfuric acid. The nitrogen atoms of the amino groups are expected to be the primary sites of negative charge and thus the likely points of interaction with the protons from the sulfuric acid.

It is not possible to generate the requested article on the chemical compound "this compound". A thorough search of publicly available and authoritative scientific databases did not yield a conclusive identification of a specific chemical structure corresponding to this European Inventory of Existing Commercial Chemical Substances (EINECS) number.

The EINECS registry can sometimes contain complex substances, mixtures, or substances of unknown or variable composition (UVCBs), which may not correspond to a single, well-defined molecule. europa.eu Without a definitive chemical identity, it is impossible to retrieve the specific theoretical and experimental data required to discuss the quantitative prediction of its spectroscopic parameters, as stipulated by the article's outline. Authoritative sources like the European Chemicals Agency (ECHA) and other chemical databases did not provide a clear link between "this compound" and a specific compound for which detailed spectroscopic studies would be available.

Therefore, the foundational information needed to construct the scientifically accurate and detailed article as requested is unavailable.

Mechanistic Investigations of Reactivity and Chemical Stability

Elucidation of Reaction Mechanisms Pertaining to the Anthraquinone (B42736) Moiety

The core reactivity of 1,4-bis(p-tolylamino)anthraquinone is centered on the anthraquinone moiety. The synthesis of this and related N,N'-disubstituted 1,4-diaminoanthraquinones provides insight into its reaction mechanisms. A common synthetic route involves the condensation reaction of 1,4-dihydroxyanthraquinone (quinizarin) and its reduced form, leucoquinizarin, with primary amines, in this case, p-toluidine. emperordye.comgoogle.comspecialchem.comnih.gov This reaction, often catalyzed by boric acid, proceeds by the replacement of the hydroxyl groups with the arylamine groups. google.comgoogle.com

The anthraquinone structure is renowned for its redox activity. The combination of the quinone functionality, which undergoes reduction, and the two amine functions, which can be oxidized, allows for multiple accessible electrochemical oxidation states. acs.orgchemicalbook.com This behavior is stabilized by the extensive electron delocalization across the aromatic base structure. acs.org This capacity for reversible oxidation and reduction is a key mechanistic feature of the anthraquinone moiety in this compound class. nih.gov

Studies on Chemical Stability under Various Environmental and Processing Conditions

1,4-Bis(p-tolylamino)anthraquinone exhibits high thermal stability and lightfastness, which are critical properties for its application as a colorant. cymitquimica.com Research and manufacturer data indicate that the compound is stable under normal temperatures and pressures. cncolorchem.comcdhfinechemical.com

Key stability parameters are summarized in the table below:

| Property | Value/Observation | Source(s) |

| Heat Resistance | 260–300°C | emperordye.comepsilonpigments.com |

| Light Fastness | 7–8 (on a scale of 1 to 8) | emperordye.comprecisechem.com |

| Chemical Stability | Stable under recommended storage conditions. | cncolorchem.comcdhfinechemical.com |

| Conditions to Avoid | Excess heat, strong oxidants, incompatible materials. | cncolorchem.com |

| Reactivity | Not affected by hydrolysis and reduction during typical dyeing processes. | colorfuldyes.com |

| Gas Fading | Anthraquinone dyes can be susceptible to fading from nitrogen and sulfur oxides. | colorfuldyes.com |

The high lightfastness rating (grade 8 is the highest) signifies excellent stability against photolytic degradation under typical exposure conditions. emperordye.comprecisechem.com The thermal stability up to 300°C allows it to be used in high-temperature processing of plastics and fibers. emperordye.comprecisechem.com However, like other anthraquinone dyes with α-amino groups, it may be susceptible to "gas fading," a phenomenon where atmospheric pollutants like nitrogen oxides (NOx) and sulfur oxides (SOx) cause discoloration. colorfuldyes.com The compound is also noted to be incompatible with strong oxidizing and reducing agents. cncolorchem.com Under certain processing conditions, such as the charge-discharge cycling in redox flow batteries, related anthraquinone derivatives have been observed to undergo hydrolytic side reactions, indicating a potential degradation pathway under specific electrochemical environments. nih.gov

Photochemical Reactivity and Photo-induced Transformation Mechanisms

The photochemical reactivity of 1,4-bis(p-tolylamino)anthraquinone is primarily governed by the anthraquinone chromophore. Anthraquinones are known to absorb UV and visible light, transitioning from their ground state to an excited singlet state. nih.gov For many anthraquinone derivatives, this is followed by an efficient intersystem crossing (ISC) to a triplet excited state, which is a key intermediate in subsequent photochemical reactions. nih.govifmmi.com

Studies on related aminoanthraquinones reveal that upon photoexcitation, the triplet state can initiate chemical transformations. ifmmi.com The specific reaction pathway depends on the surrounding chemical environment. Potential mechanisms include:

Hydrogen Abstraction: The triplet-state anthraquinone can abstract hydrogen atoms from suitable donor molecules in the environment (e.g., solvents), leading to the formation of a semiquinone radical. This is a common pathway in photoreduction processes. nih.gov

Photosubstitution: In the presence of certain nucleophiles, irradiation can lead to photosubstitution reactions on the anthraquinone ring. For example, irradiation of 1-aminoanthraquinone (B167232) in the presence of sodium sulfite (B76179) leads to the introduction of a sulfonate group onto the ring. rsc.orgrsc.org

Reactive Oxygen Species (ROS) Generation: The excited triplet state of anthraquinones can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This photosensitizing property can lead to the oxidative degradation of the dye itself or other nearby molecules. The efficiency of this process can be influenced by the nature of substituents on the anthraquinone core. nih.gov

While the amino substituents on 1,4-bis(p-tolylamino)anthraquinone modify the electronic properties and absorption spectrum of the molecule, the fundamental photochemical pathways are expected to be characteristic of the anthraquinone class. ifmmi.com

Oxidative and Reductive Pathways of the Compound in Chemical Systems

The molecular structure of 1,4-bis(p-tolylamino)anthraquinone allows for distinct oxidative and reductive pathways, making it and related 1,4-diaminoanthraquinones (DAAQs) subjects of interest for applications like redox flow batteries. acs.orgrsc.org The compound features two redox-active centers: the quinone group, which is readily reduced, and the two arylamino groups, which can be oxidized. acs.orgchemicalbook.com

This dual functionality results in the ability of the molecule to exist in up to five distinct and electrochemically accessible oxidation states: a neutral state, two reduced states, and two oxidized states. acs.orgrsc.org

Reductive Pathway: The quinone moiety can accept two electrons in sequential one-electron steps. The first reduction forms a stable semiquinone radical anion, and the second forms a dianion (hydroquinone form). This is the characteristic redox behavior of quinones. scbt.comresearchgate.net

Oxidative Pathway: The two amino groups can each lose an electron in sequential steps. The oxidation of the nitrogen atoms leads to the formation of a radical cation and subsequently a dication. acs.orgresearchgate.net

Studies on a closely related compound, 1,4-bis(isopropylamino)anthraquinone, showed four highly reversible one-electron redox reactions, allowing for the construction of a symmetric redox flow battery with a high theoretical cell potential. acs.orgrsc.org The stabilization of the various radical and ionic species is facilitated by the delocalization of charge across the entire aromatic system. acs.org This multi-stage redox activity is a defining characteristic of the compound's chemical behavior in electrochemical systems.

Research Applications and Functional Explorations

Utilization as a Molecular Probe and Chemical Marker in Research Studies

The vibrant color and chemical reactivity of Einecs 286-612-0 make it a candidate for use as a marker in various research applications.

Basic dyes are fundamental tools in microbiology and histology for enhancing the visualization of cellular structures under a microscope. adarshcollege.in These dyes carry a positive charge (cationic) and are effective at binding to negatively charged molecules within cells, such as nucleic acids (DNA and RNA) and the surfaces of many bacteria. adarshcollege.in This interaction creates a color contrast, making the semi-transparent microorganisms observable. adarshcollege.in

While specific non-clinical microscopic staining studies focusing exclusively on this compound are not extensively detailed in the public literature, its classification as a basic dye with an anthraquinone (B42736) chromophore suggests its potential utility in this area. vulcanchem.comadarshcollege.in Basic dyes like Methylene (B1212753) Blue are widely used for simple staining procedures to study the morphology, size, and arrangement of bacterial cells. adarshcollege.inwikipedia.org Given that this compound (as Basic Blue 47) is a cationic dye, it would be expected to function similarly, binding to acidic, negatively charged components of cells for microscopic examination. worlddyevariety.comadarshcollege.in

The compound this compound, known in the dye industry as C.I. Basic Blue 47, is an anthraquinone dye that produces a red-light blue color and is soluble in water. worlddyevariety.com Anthraquinone dyes are a significant class of colorants known for their structural diversity and stability. thieme-connect.de Research in colorant science often involves studying the application and behavior of such dyes on various substrates.

Studies have been conducted on the adsorption behavior of Basic Blue 47, which is a key aspect of dyeing technology. For instance, research has explored its removal from aqueous solutions using adsorbents, providing insights into the kinetics and thermodynamics of the dye-substrate interaction. researchgate.netresearchgate.net The primary documented application of Basic Blue 47 is in the dyeing and printing of acrylic and diacetate fibers. worlddyevariety.comechemi.com Its performance, including its stability at high temperatures (120 °C), makes it a subject of interest in the development and optimization of dyeing processes for synthetic textiles. worlddyevariety.com

Exploration in Advanced Materials Science and Engineering

The unique electronic and chemical properties of anthraquinone-based molecules have led to their exploration in the field of materials science.

Organic compounds are at the forefront of research for next-generation electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic (PV) systems or solar cells. fda.gov Anthraquinone derivatives, in particular, are investigated for these applications due to their inherent electronic properties. thieme-connect.de While there is broad interest in using organic dyes for dye-sensitized solar cells (DSSCs), specific research detailing the integration of this compound into such devices is not prominent in the available literature. researchgate.netdyenamo.se The development of photovoltaic technology is a rapidly advancing field, with a focus on creating efficient, low-cost, and versatile energy solutions, including building-integrated photovoltaics (BIPV). uprm.eduiea-pvps.org The potential for any given dye in these systems depends on its specific photophysical and electrochemical characteristics, such as its absorption spectrum and energy levels of its molecular orbitals. researchgate.net

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, which is crucial for integrating renewable energy sources into the power grid. fbicrc.com.aumdpi.com These batteries store energy in liquid electrolytes containing dissolved chemical species that can undergo reversible oxidation and reduction reactions. fbicrc.com.aucmblu.com There is a growing research interest in using organic molecules as the active species in electrolytes for RFBs. cmblu.comresearchgate.net

The core structure of this compound is an anthraquinone. vulcanchem.com Anthraquinone and its derivatives are well-known for their ability to undergo reversible redox reactions, a property that is fundamental to their function in various chemical and biological systems. colab.ws This inherent redox activity makes the anthraquinone scaffold a candidate for investigation in electrochemical energy storage systems. While some basic dyes like Methylene Blue have been studied in the context of redox flow batteries, specific studies on the electrochemical performance of this compound in a flow battery system are not widely documented. researchgate.netwashington.edu The potential application would leverage the quinone/hydroquinone redox couple of the anthraquinone moiety. colab.ws

Role as a Precursor in the Synthesis of Novel Chemical Entities

The anthraquinone scaffold present in this compound is a valuable building block in synthetic chemistry for the creation of more complex molecules with specific functionalities. vulcanchem.combiointerfaceresearch.com The amino and anilino groups attached to the anthraquinone core are reactive sites that allow for further chemical modifications. colab.ws

Research has been directed towards synthesizing novel anthracene-9,10-dione derivatives to explore new biological activities. For example, studies have focused on creating sulfur-containing anthraquinones with the goal of developing compounds with potential therapeutic applications. swan.ac.uk In such synthetic pathways, existing substituted aminonthraquinones serve as key starting materials or intermediates. swan.ac.uk The functionalization of the anthraquinone core is a strategy to develop new chemotherapeutic agents, among other applications. colab.ws Therefore, a compound like 1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione can be considered a precursor for the synthesis of new chemical entities with potentially novel properties and applications in medicinal chemistry and materials science. swan.ac.ukgoogle.comresearchgate.net

Development of Functionalized Anthraquinone-Based Scaffolds for Research

Emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone), a naturally occurring anthraquinone, serves as a versatile scaffold in medicinal chemistry for the development of new therapeutic agents. nih.govnih.gov Its inherent biological activities, coupled with a structure that is amenable to chemical modification, make it an attractive starting point for creating functionalized derivatives with enhanced or novel properties. researchgate.netnih.gov The core anthraquinone structure of emodin provides a rigid framework that can be systematically modified to explore structure-activity relationships (SAR). researchgate.net

Researchers utilize emodin as a foundational structure to synthesize new compounds with improved pharmacological profiles, such as increased efficacy and better bioavailability. researchgate.net The development of these scaffolds often involves targeting the hydroxyl (-OH) and methyl (-CH3) groups, as well as the aromatic rings, for chemical alteration. mdpi.com These modifications are crucial for overcoming some of the limitations of natural emodin, such as its poor water solubility. researchgate.net By introducing hydrophilic groups like additional hydroxyl or amino moieties, scientists can enhance its solubility and potential for therapeutic use. researchgate.net

One area of significant interest is the development of emodin-based scaffolds for anticancer research. nih.gov For instance, emodin has been functionalized and incorporated into nanostructures, such as co-polymeric nanoparticles, for applications in photodynamic therapy. nih.gov Another approach involves conjugating emodin to other molecules or nanoparticles to create targeted drug delivery systems. dovepress.com For example, emodin has been successfully loaded onto PEG-coated iron oxide nanoparticles (Fe3O4-PEG-Cy7-EMO) to create a theranostic platform for pancreatic cancer, combining both imaging and therapeutic functions. dovepress.com This demonstrates the utility of emodin as a scaffold for creating multifunctional research tools.

Furthermore, the functionalization of the emodin scaffold has been explored to create agents with specific biological targets. By modifying the emodin core, researchers have developed derivatives that can act as inhibitors of protein-tyrosine kinases, which play a role in cancer cell growth. researchgate.net The anthraquinone scaffold is considered a promising tool for synthesizing inhibitors for a range of diseases beyond cancer, including infectious and neurodegenerative diseases. nih.gov

Synthesis of Chemically Modified Analogues for Specific Research Objectives

The synthesis of chemically modified analogues of emodin is a key strategy for investigating and optimizing its biological activities for specific research goals. A variety of synthetic methods are employed to create a library of emodin derivatives, each with unique properties and potential applications. researchgate.netsioc-journal.cn

Halogenation, Nitration, and Sulfonation: To explore the impact of electron-withdrawing groups on its activity, emodin has been modified through electrophilic aromatic substitution reactions. These reactions, including halogenation (chlorination, bromination, iodination), nitration, and sulfonation, introduce different functional groups onto the aromatic ring. tandfonline.commdpi.com For instance, a study focused on developing antimicrobial textiles synthesized emodin derivatives by introducing -NO2, -SO3H, -Br, and -Cl groups, which also altered the color of the compounds. tandfonline.com Another research effort created a library of halogenated emodin derivatives to evaluate their antiviral activity against human coronavirus NL63, finding that an iodinated analogue exhibited significant potency. mdpi.com

Modification of Hydroxyl and Methyl Groups: The hydroxyl and methyl groups on the emodin scaffold are frequent targets for modification. For example, to improve anti-MRSA (methicillin-resistant Staphylococcus aureus) activity, 21 different analogues were synthesized by altering these groups. researchgate.net In another study, modifying the C3 hydroxyl group with an acetyl group was found to increase the cytotoxic effect of emodin on HepG2 cancer cells. researchgate.net The synthesis of quaternary ammonium (B1175870) salt derivatives, by introducing these salts at the C3 and C6 positions, has been shown to yield compounds with strong anti-proliferative activity against certain cancer cell lines. researchgate.net

Synthesis of Amino-Functionalized and Conjugated Analogues: Introducing amino groups or conjugating emodin with other molecules like amino acids or peptides are advanced strategies to enhance its therapeutic potential. mdpi.commdpi.com A novel series of emodin derivatives was synthesized by linking emodin to various amino acids, resulting in compounds with significantly enhanced and more selective anti-proliferative activity against liver cancer cells compared to the parent emodin. mdpi.com Similarly, aloe-emodin, a structurally related anthraquinone, has been conjugated with peptides to improve its targeted delivery to cancer cells. mdpi.com The synthesis of emodin derivatives bearing polyamine substituents has also been undertaken to create hybrid molecules with potential activity against SARS-CoV-2 and Plasmodium. rsc.org

These synthetic modifications are often guided by computational methods, such as molecular docking simulations, to predict how the new analogues will interact with biological targets like human monoamine oxidase (hMAO), an enzyme linked to neurodegenerative diseases. acs.org

Data Tables

Table 1: Examples of Synthesized Emodin Analogues and Their Research Objectives

| Analogue/Derivative Class | Synthetic Modification | Research Objective | Reference(s) |

|---|---|---|---|

| Halogenated Emodin | Introduction of I, Br, or Cl onto the aromatic ring. | Investigate antiviral activity against human coronavirus. | mdpi.com |

| Nitrated/Sulfonated Emodin | Introduction of NO₂, SO₃H groups. | Develop antibacterial and pH-responsive textiles. | tandfonline.com |

| Quaternary Ammonium Salts | Introduction of quaternary ammonium salts at C3 and C6 positions. | Enhance anti-proliferative activity against cancer cells. | researchgate.net |

| Amino Acid Conjugates | Linking emodin to amino acids via linkers. | Improve anti-proliferative activity and selectivity against cancer cells. | mdpi.com |

| Acetylated Emodin | Acetylation of the C3 hydroxyl group. | Increase cytotoxic effect on liver cancer cells. | researchgate.net |

| Polyamine Hybrids | Attachment of polyamine substituents. | Explore activity against SARS-CoV-2 and Plasmodium. | rsc.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,3,8-trihydroxy-6-methylanthraquinone (Emodin) |

| 1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid |

| Aloe-emodin |

| Daunorubicin |

| Doxorubicin (B1662922) |

| Epirubicin |

| Idarubicin |

| Mitoxantrone (B413) |

| Pixantrone |

| Remdesivir |

Environmental Research and Biogeochemical Cycling of Anthraquinone Compounds

Environmental Distribution and Persistence in Aquatic and Terrestrial Ecosystems

Anthraquinone (B42736) dyes, a major class of industrial colorants, are known for their widespread use and, consequently, their potential for environmental distribution. arrowy-flier.comnih.gov Their synthetic origin and complex fused aromatic ring structures contribute to their significant stability and resistance to natural degradation processes. arrowy-flier.comfrontiersin.orgfrontiersin.org This inherent stability leads to their persistence in various environmental compartments following their release from industrial effluents, particularly from the textile, paper, and paint industries. frontiersin.orgfrontiersin.org

Once introduced into aquatic ecosystems, these dyes can absorb and scatter sunlight, which impedes the photosynthetic activity of aquatic flora, thereby impacting the entire food web. arrowy-flier.com Due to their chemical properties, anthraquinone dyes released into water are expected to adsorb to suspended solids and sediments. nih.gov Their non-degradable nature can lead to bioaccumulation in aquatic organisms, potentially increasing toxicity levels within the food chain. arrowy-flier.comfrontiersin.org

| Environmental Compartment | Distribution and Persistence Characteristics of Anthraquinone Dyes | References |

| Aquatic Ecosystems | Adsorption to suspended solids and sediments; Persistence due to stable structure; Potential for bioaccumulation; Disruption of photosynthesis. | arrowy-flier.comfrontiersin.orgnih.gov |

| Terrestrial Ecosystems | Introduction via sewage sludge and atmospheric deposition; Persistence in soil; Potential for uptake by plants. | nih.gov |

Mechanisms of Biotic Degradation and Microbial Biotransformation

The biodegradation of anthraquinone dyes is a critical area of research, as microbial processes offer a more environmentally friendly and cost-effective alternative to conventional physicochemical treatment methods. nih.govbiotechnologia-journal.org Microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade these complex molecules. nih.govbiotechnologia-journal.org

The initial step in the bacterial degradation of anthraquinone dyes often involves a reduction reaction catalyzed by reductase enzymes, which leads to the cleavage of the conjugated chromophore bonds. nih.gov This process is often more efficient under anaerobic or microaerobic conditions. nih.gov Following the initial decolorization, the resulting aromatic intermediates are typically further broken down into simpler compounds, and ultimately mineralized to carbon dioxide and water under aerobic conditions. nih.gov

Fungi, particularly white-rot fungi, are highly effective in degrading anthraquinone dyes due to their non-specific and powerful extracellular ligninolytic enzyme systems. nih.govbiotechnologia-journal.org These enzymes, including laccases and peroxidases, can oxidize a wide range of aromatic compounds, including the structurally similar anthraquinone dyes. biotechnologia-journal.org

The identification of metabolites is crucial for understanding the degradation pathways and assessing the detoxification of anthraquinone dyes. High-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to identify these intermediate and final degradation products. nih.govnih.gov

For instance, in the degradation of Reactive Blue 4 by certain bacteria, metabolites such as 4-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid and 2-(4,6-dichloro-1,3,5-triazin-2-ylamino)-4-aminophenol have been identified. nih.gov The degradation of Disperse Blue 2BLN by Aspergillus sp. XJ-2 resulted in the cleavage of the anthraquinone chromophoric group and partial mineralization, indicating the breakdown of the complex structure into smaller molecules. nih.gov Similarly, the enzymatic degradation of Reactive Blue 4 by a marine-derived fungus produced low molecular weight phenolic compounds like 2-formylbenzoic acid, 1,2,4,5-tetrahydroxy-3-benzoic acid, and 2,3,4-trihydroxybenzenesulfonic acid. nio.res.in

The enzymatic machinery of microorganisms plays a pivotal role in the degradation of anthraquinone dyes. A variety of oxidoreductase enzymes are involved in this process. frontiersin.orgfrontiersin.org

Laccases and Peroxidases: These enzymes, commonly produced by white-rot fungi, are highly effective in oxidizing a broad spectrum of aromatic pollutants. nih.govbiotechnologia-journal.org Laccase, for example, has been shown to effectively decolorize and detoxify various anthraquinone dyes. nio.res.in Manganese peroxidase, another key enzyme, catalyzes the oxidation of various compounds through the action of Mn³⁺ chelates, leading to the non-specific reduction of dyes like Disperse Blue 2BLN. nih.gov

Reductases: Bacterial degradation often commences with the action of reductases, such as azoreductase and NADH-DCIP reductase, which break down the chromophoric groups of the dyes. frontiersin.orgnih.gov

The degradation can proceed through different mechanisms, including a hydrolase reaction or a peroxidase-catalyzed reaction, both of which can lead to the cleavage of the anthrone (B1665570) ring, the basic functional group of anthraquinone dyes. researchgate.net

| Enzyme | Microbial Source (Example) | Role in Anthraquinone Dye Degradation | References |

| Laccase | White-rot fungi (Trametes hirsuta) | Oxidation of aromatic rings, leading to decolorization and detoxification. | biotechnologia-journal.orgnio.res.in |

| Manganese Peroxidase | Aspergillus sp. XJ-2 | Catalyzes the oxidation of various compounds, leading to the reduction of the dye. | nih.gov |

| Reductases (e.g., Azoreductase) | Bacteria (Pseudomonas sp.) | Reductive cleavage of the chromophore, initiating the degradation process. | frontiersin.orgnih.gov |

Abiotic Degradation Processes in the Environment

In addition to biotic processes, abiotic factors can contribute to the degradation of anthraquinone dyes in the environment. These processes are primarily driven by photochemical reactions and, to a lesser extent, chemical hydrolysis.

Photodegradation, initiated by the absorption of light, is a significant abiotic pathway for the breakdown of many organic pollutants. scispace.com Anthraquinone dyes, by their nature as colorants, absorb light in the visible and UV regions, making them susceptible to photolytic degradation. scielo.br

The direct photolysis of some anthraquinone dyes can be slow. scirp.org However, the process can be significantly enhanced by the presence of photocatalysts such as zinc oxide (ZnO) or titanium dioxide (TiO₂). scispace.comscirp.org Under UV or solar irradiation, these catalysts generate highly reactive species, such as hydroxyl radicals, which can effectively degrade the complex structure of the dyes. scispace.com Studies on the photodegradation of polycarbonate containing an anthraquinone dye suggested that the dye could stabilize the polymer against photodegradation by deactivating the excited states of the polymer. scielo.br This highlights the complex interactions that can occur in different environmental matrices. Research on various anthraquinone derivatives has shown that their photostability and the potential for reversible photodegradation are influenced by their specific molecular structures. rsc.orgnih.gov

Hydrolysis is another potential abiotic degradation pathway for certain anthraquinone compounds, particularly those with hydrolyzable functional groups. For instance, anthraquinone glycosides found in natural sources like madder root require hydrolysis to release the active dye molecule, a process that can be achieved through chemical treatment with acids or bases, or enzymatically. researchgate.netnih.gov

The complex and stable aromatic core of most synthetic anthraquinone dyes, including likely 1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione, is generally resistant to hydrolysis under typical environmental conditions. google.com However, the substituents on the anthraquinone ring can influence the susceptibility to chemical degradation. For example, the presence of certain functional groups might make the molecule more amenable to oxidative degradation by chemical oxidants present in the environment.

Bioavailability Studies in Environmental Matrices (non-toxicological focus)

The bioavailability of the chemical compound with EINECS number 286-612-0, identified as 2-ethylanthraquinone (B47962), in various environmental compartments is a critical aspect of understanding its potential ecological impact. Bioavailability, in a non-toxicological context, refers to the fraction of the compound that is accessible to organisms or available for physical and chemical processes. The release of 2-ethylanthraquinone into the environment can lead to the contamination of water and soil. ontosight.ai Its low water solubility and higher solubility in organic solvents are key determinants of its behavior and partitioning in different environmental matrices. ontosight.ai

Studies on the environmental fate of 2-ethylanthraquinone indicate that its mobility in soil is likely to be low due to its low water solubility. fishersci.com This suggests that while it may persist in the soil matrix, its potential to leach into groundwater is limited. The compound's physicochemical properties, such as its vapor pressure and Henry's Law constant, suggest that volatilization from soil surfaces could be a significant process. nrc.gov However, its affinity for soils, particularly those with high organic carbon content, can reduce its bioavailability for volatilization and transport. nrc.gov

In aquatic environments, 2-ethylanthraquinone is considered very toxic to aquatic life with long-lasting effects. chemicalbook.com While detailed non-toxicological bioavailability studies are limited in the public domain, its low water solubility suggests that it would primarily partition to sediments and suspended organic matter. ontosight.aifishersci.com This partitioning behavior would make it less bioavailable in the water column but potentially more available to benthic organisms. The degradation of 2-ethylanthraquinone can be influenced by various factors, including the presence of catalysts. For instance, its degradation has been studied in the context of its use in industrial processes, where by-products can be formed through reactions involving its carbonyl group. researchgate.net

The following table summarizes the key physicochemical properties of 2-ethylanthraquinone that influence its bioavailability in environmental matrices.

Table 1: Physicochemical Properties of 2-Ethylanthraquinone

| Property | Value | Implication for Bioavailability |

|---|---|---|

| Molecular Formula | C16H12O2 | Basic information for assessing environmental behavior. ontosight.ai |

| Molecular Weight | 236.27 g/mol | Influences transport and diffusion rates. cymitquimica.com |

| Appearance | White to yellowish crystals or powder | Physical state in the environment. wikipedia.org |

| Water Solubility | Insoluble | Low mobility in water, tends to adsorb to sediment and organic matter. fishersci.comchemicalbook.com |

| Melting Point | 105-111 °C | Influences its physical state under different environmental temperatures. wikipedia.orgchemicalbook.com |

| Boiling Point | 415.4 °C @ 760mmHg | Indicates low volatility under normal conditions. wikipedia.org |

| Vapor Pressure | <1 hPa (25 °C) | Low tendency to volatilize from water or soil surfaces. chemicalbook.com |

Research on the degradation of 2-ethylanthraquinone has identified several by-products, indicating potential transformation pathways in the environment. The formation of these degradation products can alter the bioavailability and potential impact of the initial compound.

Table 2: Identified Degradation Products of 2-Ethylanthraquinone

| Degradation Product | Formation Pathway | Reference |

|---|---|---|

| 2-ethyl-9-anthrone (eAN) | Hydrogenolytic cleavage of C-O bonds | researchgate.net |

| 10-anthrone (10-eAN) | Degradation by-product | hep.com.cn |

| 2-ethyl-1,2,3,4-tetrahydroanthrahydroquinone (iso-H4eAQ) | Degradation by-product | hep.com.cn |

| 2-ethyl-1,2,3,4,5,6,7,8-octahydroanthrahydroquinone (H8eAQ) | Degradation by-product | hep.com.cn |

Further research is needed to fully elucidate the bioavailability of 2-ethylanthraquinone in various environmental matrices under different conditions. Understanding the factors that control its partitioning, transport, and transformation is essential for accurately assessing its environmental risk.

Computational and in Silico Modeling in Anthraquinone Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for hypothesis generation and for gaining mechanistic insights into how a ligand, such as an anthraquinone (B42736) derivative, might interact with a biological target.

In the context of anthraquinone research, molecular docking has been widely used to identify potential therapeutic targets and to understand the binding modes of these compounds. For instance, studies have employed molecular docking to screen anthraquinone derivatives against various enzymes and proteins. nih.govfrontiersin.orgtandfonline.com One study focused on a series of novel anthraquinone amide derivatives as potential inhibitors of glyoxalase-I (Glo-I), an enzyme implicated in cancer. nih.gov The docking protocol identified key interactions between the anthraquinone core, amide functionalities, and the active site of the Glo-I protein, including chelation with a zinc ion. nih.gov

Another area of significant interest is the application of anthraquinones as anticancer agents. Molecular docking simulations have been performed to evaluate the binding of new aminoanthraquinone derivatives to DNA, revealing high binding affinities and specific interactions with DNA base pairs. tandfonline.comresearchgate.net Similarly, in the search for novel inhibitors for diseases like tuberculosis, virtual screening based on molecular docking identified an anthraquinone derivative, N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide, as a promising ligand for DNA gyrase B of Mycobacterium tuberculosis. biorxiv.org

The versatility of molecular docking is further highlighted in studies targeting viral proteins. In the fight against COVID-19, virtual screening of anthraquinone derivatives against essential SARS-CoV-2 proteins like the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp) has been conducted. fortunejournals.com These studies have successfully identified several anthraquinone compounds with high binding affinities to these viral targets, suggesting their potential as multi-target inhibitors. fortunejournals.comdnu.dp.ua

The following table summarizes representative molecular docking studies on anthraquinone derivatives, showcasing the diversity of targets and the insights gained.

| Anthraquinone Derivative Class | Target Protein/Molecule | Key Findings |

| Anthraquinone Amide Derivatives | Glyoxalase-I (Glo-I) | Identified key binding features and strong binding affinity, suggesting potential as anticancer agents. nih.gov |

| Aminoanthraquinone Derivatives | DNA | Showed high binding affinity and specific intermolecular hydrogen bonds with DNA residues, indicating anticancer potential. tandfonline.comresearchgate.net |

| Anthraquinone Derivatives | SARS-CoV-2 Viral Proteins (Mpro, PLpro, RdRp) | Identified compounds with high binding affinities, suggesting potential as multi-target antiviral agents. fortunejournals.comdnu.dp.ua |

| Anthraquinone Derivatives | DNA Gyrase B (M. tuberculosis) | Virtual screening identified a lead compound with high binding energy, which was further optimized. biorxiv.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of ligand-protein complexes. This technique complements molecular docking by refining the static picture and providing a more realistic representation of the interactions in a biological environment.

MD simulations have been instrumental in validating the stability of docked anthraquinone derivatives within their target binding sites. For example, a 100-nanosecond MD simulation was used to assess the stability of a potent anthraquinone amide inhibitor in complex with the Glo-I protein. nih.gov The simulation revealed stable root-mean-square deviation (RMSD) values for the protein backbone and the ligand, confirming the stability of the binding pose predicted by docking. nih.gov

In the study of anthraquinone derivatives as inhibitors of phosphoglycerate mutase 1 (PGAM1), a key enzyme in cancer metabolism, MD simulations were employed to understand the key residues and dominant interactions. frontiersin.org These simulations, which were run for 50 nanoseconds, helped to identify crucial hydrogen bonds and the key amino acid residues that play a vital role in the ligand binding process. frontiersin.org The binding free energy calculations from these simulations provided a quantitative measure of the interaction strength. frontiersin.org

Furthermore, MD simulations have been used to investigate the binding of anthraquinone derivatives to human monoamine oxidase B (MAO B) and acetylcholinesterase (AChE), enzymes relevant to Alzheimer's disease. acs.org The simulations not only confirmed the higher affinity of a lead compound for MAO B but also detailed the specific hydrogen bond interactions that contribute to this selectivity. acs.org

The data from MD simulations can be analyzed to provide a wealth of information, as shown in the table below, which summarizes key parameters from a representative study.

| Simulation Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Provides sufficient time to assess the stability of the complex. nih.gov |

| RMSD of Protein Backbone | Stable fluctuation | Indicates the overall stability of the protein-ligand complex. nih.govfrontiersin.org |

| RMSD of Ligand | Stable fluctuation | Confirms the stability of the ligand's binding pose. nih.govfrontiersin.org |

| Binding Free Energy (ΔG_bind) | -10.98 ± 0.16 kcal/mol (for MAO B) | Quantifies the binding affinity and can explain selectivity. acs.org |

| Key Interacting Residues | F22, K100, V112, W115, R116 (for PGAM1) | Identifies critical amino acids for targeted drug design. frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent or selective derivatives.

QSAR studies have been successfully applied to various classes of anthraquinone derivatives. In one such study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of anthraquinone derivatives as PGAM1 inhibitors. frontiersin.org These models yielded high correlation coefficients (r²) and predictive abilities (q²), indicating their robustness in predicting the inhibitory activity of new compounds. frontiersin.org The contour maps generated from these models provided a visual representation of how different structural modifications would affect the biological activity, offering clear design principles. frontiersin.org

Another study focused on developing QSAR models for the cytotoxicity of anthraquinone derivatives. jst.go.jp By correlating structural descriptors with the observed toxicity (LD50), the researchers were able to build predictive models that could estimate the toxicity of new derivatives. nih.gov Such models are crucial for the early-stage assessment of the safety profile of potential drug candidates.

The estrogenic activity of anthraquinone derivatives has also been investigated using QSAR. A study combined molecular docking with QSAR to understand the interactions between anthraquinones and the estrogen receptor alpha (ERα). researchgate.net The resulting QSAR model identified key molecular descriptors, such as polarizability and binding energy, that govern the estrogenic activity of these compounds. researchgate.net

The table below presents a summary of a representative QSAR study on anthraquinone derivatives, highlighting the statistical quality of the developed models.

| QSAR Model | Statistical Parameter | Value | Implication |

| CoMFA | q² | 0.81 | Good predictive ability of the model. frontiersin.org |

| CoMFA | r² | 0.97 | High correlation between predicted and actual activity. frontiersin.org |

| CoMSIA | q² | 0.82 | Excellent predictive power. frontiersin.org |

| CoMSIA | r² | 0.96 | Strong correlation for the training set. frontiersin.org |

Virtual Screening and Computational Design of Novel Anthraquinone Derivatives with Targeted Research Functions

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

Virtual screening has been a cornerstone of modern anthraquinone research. In the quest for new antituberculosis agents, a virtual screening of over 2,800 anthraquinones was performed against DNA gyrase B. biorxiv.org This large-scale screening, based on molecular docking, led to the identification of a hit compound that was subsequently used as a scaffold for designing a new, more potent derivative. biorxiv.org

Similarly, a virtual screening of a database of natural products from African medicinal plants was conducted to find inhibitors of E. coli enzymes Ddl-B and Gyr-B. nih.gov This screening successfully identified several anthraquinone derivatives as top-scoring hits, which were then validated experimentally, demonstrating the power of in silico methods to accelerate the discovery of new antibacterial agents. nih.gov

Beyond identifying existing compounds, computational methods are also used to design novel anthraquinone derivatives with enhanced properties. Based on the insights from QSAR and molecular docking studies, new compounds can be designed with improved binding affinity, selectivity, or pharmacokinetic properties. For example, based on the structural requirements revealed by 3D-QSAR and MD simulations, seven new anthraquinone compounds were designed as potential PGAM1 inhibitors with expected high activity. frontiersin.org

The process of virtual screening and computational design is a cyclical one, where predictions from in silico models are tested experimentally, and the results are used to refine the models for the next round of design and discovery. This iterative approach has proven to be highly effective in the development of novel anthraquinone-based molecules for a wide range of research applications.

Advanced Research Directions and Future Perspectives

Innovations in Sustainable and Green Synthetic Methodologies for Anthraquinones

Traditional synthesis methods for anthraquinones often involve harsh conditions and environmentally hazardous reagents, such as fuming sulfuric acid or metal chlorides. tandfonline.com In recent years, there has been a significant push towards developing more sustainable and "green" synthetic routes.

One promising approach is the use of water as a solvent at ambient temperatures, catalyzed by inexpensive and non-toxic catalysts like alum (KAl(SO₄)₂·12H₂O). tandfonline.comresearchgate.net This method has been successfully applied to the synthesis of various anthraquinone (B42736) derivatives from phthalic anhydride (B1165640) and substituted benzenes, offering high yields and short reaction times. tandfonline.comresearchgate.net Another green approach involves the chemo- and regioselective reduction of nitroanthraquinones using reagents like sodium hydrosulfide (B80085) (NaHS) in water, which is a clean and operationally simple protocol suitable for industrial production. journalajacr.com

Furthermore, continuous-flow methods are being explored for reactions like high-temperature ammonolysis to produce key intermediates such as 1-aminoanthraquinone (B167232). mdpi.com This technique offers enhanced safety and efficiency compared to traditional batch processes, particularly by minimizing the risks associated with high pressures and explosive byproducts. mdpi.com The development of such green methodologies is crucial for the sustainable production of anthraquinone dyes like Einecs 286-612-0.

Table 1: Comparison of Traditional and Green Synthetic Methods for Anthraquinones

| Feature | Traditional Methods | Green/Sustainable Methods |

| Catalysts | Fuming sulfuric acid, AlCl₃, ZnCl₂ | Alum, Non-toxic metal catalysts |

| Solvents | Organic solvents | Water, Ionic liquids |

| Conditions | High temperatures and pressures | Ambient temperature and pressure |

| Byproducts | Hazardous and difficult to separate | Minimal and non-toxic |

| Efficiency | Often lower yields and longer reaction times | High yields and shorter reaction times |

Multiscale Modeling Approaches for Understanding Complex Interactions of the Compound

Computational modeling has become an indispensable tool in chemical research, offering insights into molecular properties and interactions that are difficult to obtain through experimental methods alone. Multiscale modeling, which combines different levels of theory, is particularly powerful for studying complex systems like functionalized anthraquinones.

In silico tools and online platforms are increasingly used to predict the biological activities and toxicity of new anthraquinone derivatives. ceur-ws.orgscispace.com These computational approaches allow for the screening of large libraries of compounds to identify promising candidates for various applications, including medicinal chemistry. ceur-ws.orgscispace.com

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic and optical properties of anthraquinone derivatives. rsc.orgacs.org By calculating parameters such as reorganization energies and charge transfer integrals, researchers can predict the suitability of these compounds for use in organic electronics, such as solar cells and batteries. rsc.orgacs.org For instance, DFT studies have been used to explore the potential of anthraquinone-functionalized graphene as high-capacity battery electrodes. rsc.org

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of dye aggregates and their interactions with other molecules, which is crucial for applications in biomedical imaging and organic photovoltaics. nih.gov These modeling techniques are vital for the rational design of new anthraquinone-based materials with tailored properties.

Table 2: Applications of Modeling Techniques in Anthraquinone Research

| Modeling Technique | Application | Research Findings |

| In silico Prediction (e.g., PASS Online) | Biological activity screening | Identification of potential antimicrobial, antiviral, and antitumor agents among new anthraquinone derivatives. ceur-ws.orgscispace.com |

| Density Functional Theory (DFT) | Electronic and optical properties | Prediction of charge transport properties for organic semiconductor applications; investigation of redox potentials for battery materials. rsc.orgacs.org |

| Molecular Dynamics (MD) | Dynamic behavior of dye aggregates | Understanding the formation and stability of dye aggregates for applications in excitonic systems. nih.gov |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Environmental Science

The unique properties of anthraquinone derivatives have spurred interdisciplinary research that bridges synthetic chemistry with materials science and environmental science. This collaborative approach is leading to the development of novel materials and applications.

In materials science, anthraquinone-based compounds are being investigated for their potential in creating advanced functional materials. For example, they are used as building blocks for conjugated microporous polymers (CMPs) that can serve as organic cathode materials in high-performance lithium-ion batteries. acs.org The incorporation of anthraquinone dyes into polymer matrices is also being explored to create hybrid composites with enhanced thermal and optical properties, suitable for applications like intelligent packaging. mdpi.com

From an environmental perspective, there is growing interest in the use of anthraquinone derivatives in applications that address environmental challenges. Aminoanthraquinone organic dyes have shown promise as photosensitizers for the visible-light-driven reduction of CO₂ into valuable chemicals, offering a potential pathway for solar energy conversion and greenhouse gas utilization. nih.gov Additionally, the biodegradability and environmental fate of anthraquinone dyes are being studied to develop more environmentally benign products. longdom.orgwhiterose.ac.uk The synthesis of anthraquinone-based sensors for environmental monitoring, such as humidity and temperature sensors, is another active area of research. mdpi.com

Emerging Methodologies for Enhanced Functionalization and Diverse Application Development

The functionalization of the anthraquinone core is key to tailoring its properties for specific applications. Researchers are continuously developing new and more efficient methods to introduce a wide range of functional groups onto the anthraquinone scaffold. colab.wsmathnet.ru

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become a cornerstone for forming new carbon-carbon bonds in anthraquinone chemistry, enabling the synthesis of complex derivatives. colab.ws Direct C-H functionalization is another emerging area that offers a more atom-economical approach to modifying the anthraquinone structure. colab.ws

The development of novel synthetic strategies allows for the creation of highly functionalized anthraquinones that can be used as intermediates for a variety of products, from pharmaceuticals to advanced materials. nih.gov For example, the introduction of specific functional groups can enhance the biological activity of anthraquinone derivatives, leading to the development of new anticancer agents. researchgate.netresearchgate.net

The exploration of new functionalization techniques is also expanding the application scope of anthraquinones into areas like nanotechnology and catalysis. longdom.org As our ability to precisely control the molecular architecture of these compounds improves, so too will the range and sophistication of their applications.

Q & A

Q. What steps mitigate bias in peer review of this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products